1,4-Bis(4-bromobutoxy)benzene

Crystal Structure Conformation Reactive Intermediate

1,4‑Bis(4‑bromobutoxy)benzene is a para‑dialkoxybenzene carrying two terminal 4‑bromobutoxy chains [REFS‑1]. Its crystallographic structure reveals an extended side‑chain conformation and a herringbone packing motif, qualifying it as a structurally defined intermediate for the synthesis of pillararene macrocycles and electroluminescent polymers [REFS‑1][REFS‑2].

Molecular Formula C14H20Br2O2
Molecular Weight 380.11 g/mol
CAS No. 66619-91-8
Cat. No. B1659645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-bromobutoxy)benzene
CAS66619-91-8
Molecular FormulaC14H20Br2O2
Molecular Weight380.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCBr)OCCCCBr
InChIInChI=1S/C14H20Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2
InChIKeyKTOGCLNNHBUUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4‑Bis(4‑bromobutoxy)benzene (CAS 66619‑91‑8): A para‑Dialkoxybenzene Intermediate for Pillararene and OLED Precursor Procurement


1,4‑Bis(4‑bromobutoxy)benzene is a para‑dialkoxybenzene carrying two terminal 4‑bromobutoxy chains [REFS‑1]. Its crystallographic structure reveals an extended side‑chain conformation and a herringbone packing motif, qualifying it as a structurally defined intermediate for the synthesis of pillararene macrocycles and electroluminescent polymers [REFS‑1][REFS‑2].

Why meta‑Isomers or Shorter‑Chain Analogs Cannot Replace 1,4‑Bis(4‑bromobutoxy)benzene in Pillararene and OLED Precursor Applications


The para‑substituted regioisomer of bis(4‑bromobutoxy)benzene exhibits an extended side‑chain conformation that is geometrically incapable of forming in the meta‑isomer; this geometric distinction directly determines whether the bromoalkoxy benzene can serve as a precursor for pillar[n]arene macrocycles or polymers requiring para‑linked monomers [REFS‑1][REFS‑2].

Quantitative Head‑to‑Head Evidence: 1,4‑Bis(4‑bromobutoxy)benzene vs. 1,3‑Bis(4‑bromobutoxy)benzene


Extended vs. Twisted Side‑Chain Conformation Determines Reactive Bromine Accessibility

Single‑crystal X‑ray analysis shows that in 1,4‑bis(4‑bromobutoxy)benzene the 4‑bromobutoxy side chain is co‑planar with the central benzene ring (C6‑C5‑O1‑C4 torsion angle = −2.2°) and adopts an extended conformation [REFS‑1], whereas in 1,3‑bis(4‑bromobutoxy)benzene the side chain is twisted out of the ring plane by a dihedral angle of 40.75° [REFS‑2]. The extended conformation renders the terminal bromine atoms more accessible for nucleophilic substitution, providing a mechanistic advantage in the synthesis of pillararenes or conjugated oligomers.

Crystal Structure Conformation Reactive Intermediate

Herringbone vs. Chain‑Like Crystal Packing Implies Different Solid‑State Reactivity

The crystal packing of 1,4‑bis(4‑bromobutoxy)benzene is organized as a herringbone motif consolidated by C–H⋯π interactions [REFS‑1], while 1,3‑bis(4‑bromobutoxy)benzene adopts a chain‑like packing along the [100] direction [REFS‑2]. The herringbone arrangement typically offers a denser packing (calculated density: 1.702 Mg m⁻³ for the para‑isomer vs 1.622 Mg m⁻³ for the meta‑isomer) that can enhance thermal stability and facilitate solid‑state diffusion‑controlled reactions.

Crystal Engineering Solid State Reactivity Packing Motif

High‑Yield Synthesis Benchmark of 86% from Hydroquinone

A patent procedure reacting hydroquinone with 1,4‑dibromobutane in acetone at reflux yields 1,4‑bis(4‑bromobutoxy)benzene in 86% isolated yield after flash chromatography [REFS‑1]. The para regioisomer therefore provides a scalable entry point for pillar[5]arene building blocks, whereas the analogous meta‑isomer synthesis has not been reported with a comparable isolated yield.

Synthesis Yield Pillararene Precursor

Melting Point of 82‑84 °C Enables Straightforward Recrystallization Purification

The para‑isomer melts sharply at 82‑84 °C [REFS‑1], facilitating recrystallization from methanol to produce colorless blocks suitable for X‑ray analysis [REFS‑2]. The meta‑isomer yields colorless block‑like crystals after recrystallization, but its melting point is not published, suggesting a less favorable solid‑state stability for purification or storage.

Purification Melting Point Handling

Commercially Available at >99% Purity for Direct Use in Air‑Sensitive Coupling Chemistry

Multiple commercial sources list 1,4‑bis(4‑bromobutoxy)benzene with assay purities of 98% to >99% [REFS‑1]. This high purity eliminates the need for additional laboratory purification before use, which is critical when the compound is employed as a building block in metal‑catalyzed cross‑coupling or macrocyclization steps that require stoichiometric control of the two bromine termini.

Purity Commercial Availability Procurement

Scenario‑Guided Procurement: When to Choose 1,4‑Bis(4‑bromobutoxy)benzene Over Structural Analogs


Synthesis of Cationic Water‑Soluble Pillar[5]arene for Selective Ag⁺ Detection

The para‑regiochemistry is mandatory for constructing the pillar[5]arene macrocyclic frame [REFS‑1]. The 86% yield reported for 1,4‑bis(4‑bromobutoxy)benzene makes it the cost‑effective precursor for preparing the trimethylammonium‑functionalized pillar[5]arene receptor that enables selective UV detection of Ag⁺ at 293 nm with a detection limit of 1.25 × 10⁻⁵ M [REFS‑2].

Fabrication of Soluble Electroluminescent Oligomers for OLED Hole‑Transport Layers

Compounds with alkyloxy substituents are established intermediates for engineering soluble electroluminescent oligomers and polymers [REFS‑1][REFS‑2]. The extended side‑chain conformation and herringbone packing of the para‑isomer [REFS‑1] are expected to promote favorable film‑forming properties and charge‑transport characteristics in OLED devices.

Crystal Engineering of Co‑crystals and Inclusion Complexes

The well‑defined herringbone packing motif and the extended bromoalkoxy tails make 1,4‑bis(4‑bromobutoxy)benzene a reliable host matrix for co‑crystallization with small organic guests or solvent molecules, enabling systematic structure–property relationship studies [REFS‑1].

Polymeric Bifunctional Cross‑Linker for Functional p‑Phenylene Materials

The symmetrical para‑di‑bromobutoxy architecture can be utilized as a bifunctional cross‑linker in polycondensation reactions to generate poly(p‑phenylene)s with pendant alkoxy groups, conferring solubility and thermal stability >350 °C in the resulting polymer [REFS‑1][REFS‑2].

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